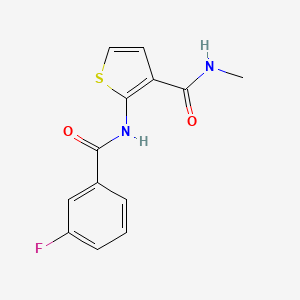

2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(3-fluorobenzoyl)amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2S/c1-15-12(18)10-5-6-19-13(10)16-11(17)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYPFCZHNASNST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The key steps include:

Formation of the Fluorobenzamido Intermediate: This involves the reaction of 3-fluorobenzoic acid with appropriate amines under controlled conditions to form the fluorobenzamido intermediate.

Cyclization to Form the Thiophene Ring: The intermediate is then subjected to cyclization reactions, often involving sulfur-containing reagents, to form the thiophene ring.

N-Methylation: The final step involves the methylation of the nitrogen atom to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamido group, using nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have highlighted the potential of 2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide as an anti-tumor agent. In a series of experiments, this compound demonstrated significant inhibitory effects against various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The IC50 values for compound 4c, which includes this compound as part of its structure, were reported as follows:

- A549 : 0.56 μM

- PC-3 : 2.46 μM

- HepG2 : 2.21 μM

These results indicate that this compound may be more effective than established treatments like Gefitinib. Further investigations revealed that it could induce apoptosis in A549 cells and arrest them in the G2/M phase of the cell cycle, suggesting a mechanism that could be exploited for therapeutic purposes .

Enzyme Inhibition Studies

The compound has also been investigated for its enzyme inhibitory properties. Its structure allows it to interact with various molecular targets, potentially inhibiting their activity. The fluorobenzamido moiety is particularly noted for its ability to engage with enzymes involved in critical biological processes. This characteristic makes it a candidate for studying enzyme interactions and developing new inhibitors for therapeutic applications .

Biological Research Applications

Protein Interactions

In biological research, this compound is utilized to explore protein interactions and enzyme inhibition pathways. Its unique chemical structure enables researchers to study how it binds to specific proteins, providing insights into cellular mechanisms and potential therapeutic targets.

Industrial Applications

Beyond medicinal chemistry and biological research, this compound has potential applications in material science. Its stability and unique properties make it suitable for developing new materials or chemical processes that require specific chemical interactions or stability under various conditions.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzamido group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring contributes to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiophene-3-Carboxamide Derivatives

4-(4-(3-Fluorobenzamido)phenylthio)-N-methylpicolinamide (6g)

- Structural Similarities : Shares the 3-fluorobenzamido group and N-methylcarboxamide moiety.

- Differences : Incorporates a picolinamide core (pyridine ring) instead of thiophene and a phenylthio linker.

- Physical Properties : Melting point 191.3–193.5 °C; synthesis yield 71.66% .

D2 (Dianilinopyrimidine Derivative)

- Structure: Contains a thiophene-3-carboxamide core with dianilinopyrimidine and trifluoromethyl substituents.

- Activity : Exhibits anti-leukemic effects by dual inhibition of Ras/Raf/MEK/ERK and STAT3/c-Myc pathways .

- Key Difference : The trifluoromethyl group and pyrimidine ring enhance target specificity compared to the simpler fluorobenzamido group in the target compound.

Compound I (N-(3-Methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

Non-Thiophene Carboxamides

Linomide (Quinoline-3-Carboxamide)

Physicochemical and Analytical Data Comparison

Biological Activity

2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound is characterized by its amide functional group and a thiophene ring, which contributes to its unique pharmacological properties. The following sections detail its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the coupling of thiophene derivatives with fluorobenzoyl chlorides. One common synthetic route includes:

- Starting Materials : N-methylthiophene-3-carboxamide and sodium bicarbonate.

- Solvent : Anhydrous ethanol.

- Procedure : The starting material is dissolved in anhydrous ethanol, sodium bicarbonate is added, and the mixture is refluxed overnight. The product is then purified to yield a yellow solid.

This compound's structure suggests potential interactions with biological targets due to the presence of the fluorobenzamide moiety, which may enhance its binding affinity to various receptors.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Inhibition

Compounds with similar structures have been shown to act as inhibitors in biochemical pathways relevant to cancer progression and inflammation. For instance, studies on related compounds have demonstrated their ability to inhibit human farnesyl pyrophosphate synthase (hFPPS), which plays a crucial role in post-translational modifications of proteins involved in cancer cell proliferation .

Anticoagulant Activity

The compound's structural features suggest potential anticoagulant properties. A study on related anthranilamide-based compounds indicated that modifications in the carboxamide group can significantly affect their inhibitory activity against Factor Xa (FXa), a key player in the coagulation cascade .

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| Rivaroxaban | 23.0 | FXa |

| Betrixaban | 30.9 | FXa |

| This compound | TBD | TBD |

Case Studies

- Cancer Studies : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as RPMI-8226, suggesting a mechanism of action that may involve inhibition of critical signaling pathways .

- Inflammation Models : Animal models have demonstrated that related thiophene derivatives exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammation markers in vivo .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions:

Thiophene Core Formation : Utilize methods like the Gewald reaction to construct the thiophene ring .

Fluorobenzamido Group Introduction : React the thiophene intermediate with 3-fluorobenzoyl chloride under nucleophilic acyl substitution conditions .

Purification : Employ reverse-phase HPLC or recrystallization (e.g., methanol/water gradients) to isolate high-purity product .

- Key variables include solvent choice (e.g., DMF, CH₂Cl₂), temperature control, and catalysts (e.g., triethylamine) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and aromatic ring connectivity .

- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretching) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- Chromatography (HPLC/TLC) : Assess purity and monitor reaction progression .

Q. What initial biological screening assays are recommended for evaluating its potential therapeutic applications?

- Methodological Answer :

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria .

- Anticancer Potential : Cell viability assays (e.g., MTT) on cancer cell lines .

- Enzyme Inhibition : Kinase or protease inhibition assays to explore mechanistic targets .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and scalability?

- Methodological Answer :

- Reaction Condition Screening : Test solvents (e.g., DMF vs. CH₂Cl₂), temperatures, and stoichiometric ratios of reagents .

- Catalyst Optimization : Evaluate bases like DBU or DMAP for enhanced acylation efficiency .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during multi-step syntheses .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., altering fluorobenzamido position or methyl group on thiophene) .

- Biological Profiling : Compare activities of analogs in standardized assays (e.g., IC₅₀ values in enzyme inhibition) .

- Computational Modeling : Perform molecular docking to predict binding affinities with target proteins (e.g., kinases) .

Q. What experimental approaches elucidate the mechanism of action against biological targets?

- Methodological Answer :

- Enzyme Kinetics : Measure substrate turnover rates in the presence of the compound to identify competitive/non-competitive inhibition .

- Cellular Pathway Analysis : Use transcriptomics/proteomics to identify dysregulated pathways post-treatment .

- Molecular Dynamics Simulations : Model interactions with binding pockets (e.g., ATP-binding sites in kinases) .

Q. How should contradictory data from different studies on biological activity be reconciled?

- Methodological Answer :

- Assay Standardization : Compare experimental conditions (e.g., cell line origins, incubation times) .

- Compound Purity Verification : Re-analyze samples via NMR/HPLC to rule out impurities .

- Structural Confirmation : Re-synthesize the compound to ensure batch consistency .

- Meta-Analysis : Pool data from multiple studies to identify trends or outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.